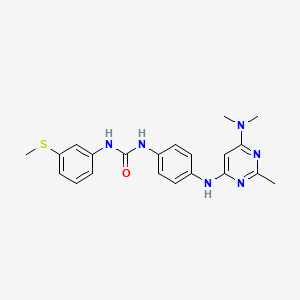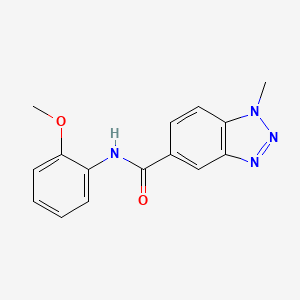![molecular formula C25H20ClN3O3 B11031163 1-(4-chlorobenzyl)-2-(3,4-dimethoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B11031163.png)
1-(4-chlorobenzyl)-2-(3,4-dimethoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorobenzyl)-2-(3,4-dimethoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one is a complex heterocyclic compound with a unique structure. Let’s break it down:
Chemical Formula: CHNOCl
IUPAC Name: this compound
This compound combines features from both benzimidazole and pyrimidine families, making it intriguing for various applications.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
- While research laboratories often use custom synthetic routes, industrial production methods focus on scalability and cost-effectiveness.
- Large-scale synthesis may involve continuous flow processes or batch reactions, optimizing yield and minimizing waste.
Chemical Reactions Analysis
1-(4-chlorobenzyl)-2-(3,4-dimethoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one participates in several chemical reactions:
Oxidation: It can undergo oxidation at the methoxy groups, leading to the formation of corresponding hydroxylated derivatives.
Reduction: Reduction of the imidazole ring or the pyrimidine ring can yield reduced forms.
Substitution: Substitution reactions at the chlorobenzyl group or other positions are possible.
Common reagents include oxidants (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Scientific Research Applications
1-(4-chlorobenzyl)-2-(3,4-dimethoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one finds applications in various fields:
Medicinal Chemistry: It exhibits promising bioactivity, making it a potential lead compound for drug development.
Anticancer Research: Researchers explore its effects on cancer cell lines due to its unique structure.
Photophysical Properties: Its fluorescence properties are of interest for imaging and sensing applications.
Mechanism of Action
- The compound likely interacts with specific molecular targets, affecting cellular pathways.
- Further studies are needed to elucidate its precise mechanism, including binding sites and downstream effects.
Comparison with Similar Compounds
- While there are no direct analogs, its hybrid structure sets it apart.
- Similar compounds include benzimidazoles, pyrimidines, and related heterocycles.
Properties
Molecular Formula |
C25H20ClN3O3 |
|---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-2-(3,4-dimethoxyphenyl)pyrimido[1,2-a]benzimidazol-4-one |
InChI |
InChI=1S/C25H20ClN3O3/c1-31-22-12-9-17(13-23(22)32-2)21-14-24(30)29-20-6-4-3-5-19(20)27-25(29)28(21)15-16-7-10-18(26)11-8-16/h3-14H,15H2,1-2H3 |
InChI Key |
GIVYWRALIPAYQD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)N3C4=CC=CC=C4N=C3N2CC5=CC=C(C=C5)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-(8-iodo-4,4,6-trimethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11031084.png)
![Tetramethyl 6'-[(2,5-dioxopyrrolidin-1-yl)acetyl]-9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11031091.png)
![(1Z)-8-ethoxy-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11031095.png)

![2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-[4-methyl-2-(1-pyrrolidinyl)-5-pyrimidinyl]-4(3H)-pyrimidinone](/img/structure/B11031108.png)
![7'-Methyl-3'-[(4-methylphenyl)sulfonyl]-8'-phenyl-1,2-dihydro-1'{H}-spiro[pyrazole-3,4'-pyrazolo[5,1-{C}][1,2,4]triazine]](/img/structure/B11031109.png)

![N-(1H-indol-4-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11031118.png)

![N-(1-{[3-(4-ethylpiperazin-1-yl)propyl]amino}-3-methyl-1-oxobutan-2-yl)-4-methylcyclohexanecarboxamide](/img/structure/B11031130.png)
![4,8-dimethyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine](/img/structure/B11031135.png)
![6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(5-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11031149.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]-2-(pyrimidin-2-ylsulfanyl)acetamide](/img/structure/B11031156.png)
![2-[(4-methylquinazolin-2-yl)amino]-6-(trifluoromethyl)pyrimidin-4(3H)-one](/img/structure/B11031158.png)
